![molecular formula C14H8Cl2 B1359921 9,10-Dichlorophenanthrene CAS No. 17219-94-2](/img/structure/B1359921.png)
9,10-Dichlorophenanthrene
Overview
Description
9,10-Dichlorophenanthrene is a chemical compound with the CAS number 17219-94-2 . It is a derivative of phenanthrene .
Molecular Structure Analysis
The molecular structure of 9,10-Dichlorophenanthrene consists of a phenanthrene core with two chlorine atoms attached at the 9th and 10th carbon atoms . The molecular formula is C14H8Cl2 .Physical And Chemical Properties Analysis
9,10-Dichlorophenanthrene has a molecular weight of 247.12 . The InChI code is 1S/C14H8Cl2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Analytical Standards
9,10-Dichlorophenanthrene is used as a certified reference material for highly accurate and reliable data analysis in scientific research, particularly in cancer research chemicals and analytical standards .
Pharmaceutical Research
Derivatives of 9,10-dihydrophenanthrene, which are structurally related to 9,10-Dichlorophenanthrene, have shown remarkable activity toward inhibition of SARS-CoV-2 3CLpro and COVID-19 proliferation. This suggests potential pharmaceutical applications for compounds derived from 9,10-Dichlorophenanthrene .
Safety and Hazards
The safety data sheet (SDS) for 9,10-Dichlorophenanthrene suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .
Mechanism of Action
Target of Action
It is known that 9,10-dichlorophenanthrene is used in cancer research , suggesting that it may interact with targets involved in carcinogenesis.
Mode of Action
It is known that the compound undergoes atmospheric oxidation degradation initiated by oh . This suggests that 9,10-Dichlorophenanthrene may interact with its targets through oxidative processes.
Biochemical Pathways
Given its use in cancer research , it is likely that 9,10-Dichlorophenanthrene affects pathways involved in cell proliferation, apoptosis, and DNA repair.
Result of Action
Given its use in cancer research , it is likely that 9,10-Dichlorophenanthrene induces changes in cell proliferation, apoptosis, and DNA repair.
Action Environment
It is known that 9,10-dichlorophenanthrene undergoes atmospheric oxidation degradation , suggesting that environmental factors such as temperature, humidity, and presence of oxidizing agents may influence its action.
properties
IUPAC Name |
9,10-dichlorophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJFGZPCLSPUPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169212 | |
Record name | Phenanthrene, 9,10-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dichlorophenanthrene | |
CAS RN |
17219-94-2 | |
Record name | 9,10-Dichlorophenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017219942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC97575 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenanthrene, 9,10-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-DICHLOROPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2C78P8VW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 9,10-Dichlorophenanthrene in environmental science?
A: 9,10-Dichlorophenanthrene belongs to a group of chemicals known as chlorinated polycyclic aromatic hydrocarbons (ClPAHs). These compounds are considered environmental pollutants and are often detected in urban air samples. [, ] Understanding their behavior in the atmosphere is crucial due to their potential risks to human health and the ecosystem.
Q2: What influences the atmospheric levels of 9,10-Dichlorophenanthrene?
A: Seasonal variations and the origin of particulate matter significantly influence the atmospheric concentrations of 9,10-Dichlorophenanthrene. [] Studies have shown that levels tend to be higher during winter compared to summer, likely due to differences in emission sources and atmospheric conditions.
Q3: What can you tell us about the photostability of 9,10-Dichlorophenanthrene?
A: While specific data on the photostability of 9,10-Dichlorophenanthrene is limited in the provided research, studies suggest it might follow a similar degradation pattern as other ClPAHs, like chlorophenanthrenes and 7-chlorobenz[a]anthracene. [] These compounds degrade via a process involving the initial removal of chlorine atoms followed by oxidative degradation. Understanding the photostability of 9,10-Dichlorophenanthrene is crucial for predicting its fate and persistence in the environment.
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